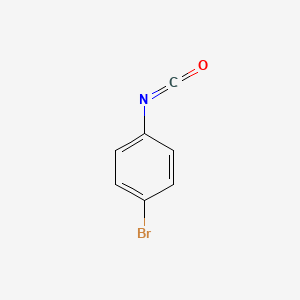
4-Bromophenyl isocyanate
Übersicht
Beschreibung
4-Bromophenyl isocyanate is an organic compound with the molecular formula C7H4BrNO. . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isocyanate group. It is a crystalline solid with a melting point of 42-44°C and a boiling point of 158°C at 14 mm Hg .
Wirkmechanismus
Target of Action
4-Bromophenyl isocyanate is a reactive compound that primarily targets proteins and nucleophilic sites in biological systems . It is known to cause respiratory sensitization, indicating that it may interact with proteins in the respiratory system .
Mode of Action
The isocyanate group (-N=C=O) in this compound is highly reactive and can form covalent bonds with nucleophilic groups, such as the amine (-NH2) and hydroxyl (-OH) groups found in proteins . This can lead to changes in protein structure and function, potentially disrupting normal cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it modifies. This can lead to a variety of outcomes, ranging from changes in cellular signaling and function to cell death. Notably, exposure to this compound can lead to respiratory sensitization, indicating that it can trigger immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromophenyl isocyanate can be synthesized through various methods. One common method involves the reaction of 4-bromoaniline with phosgene in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H4BrNH2+COCl2→C6H4BrNCO+2HCl
Another method involves the reaction of this compound with sodium azide, which results in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of 4-bromoaniline with phosgene. This method is preferred due to its high yield and efficiency. The reaction is carried out in a well-ventilated area with appropriate safety measures to handle the toxic and corrosive nature of phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes to form heterocyclic compounds.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with this compound to form carbamates, typically in the presence of a base.
Dienes: Participate in cycloaddition reactions with this compound to form heterocyclic compounds.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed from cycloaddition reactions with dienes.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Used in the production of polymers and other materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl isocyanate
- 4-Fluorophenyl isocyanate
- 4-Iodophenyl isocyanate
- Phenyl isocyanate
Uniqueness
4-Bromophenyl isocyanate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other halogenated phenyl isocyanates. The bromine atom can participate in additional reactions, such as Suzuki-Miyaura coupling, which is not possible with other halogenated phenyl isocyanates .
Eigenschaften
IUPAC Name |
1-bromo-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIJQFTRGDODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062465 | |
| Record name | p-Bromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2493-02-9 | |
| Record name | 4-Bromophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2493-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Bromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGR77M31ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Bromophenyl isocyanate contribute to the formation of complex MOF structures?
A: this compound plays a crucial role in constructing complex Metal-Organic Framework (MOF) structures through post-synthetic modification (PSM). Its relatively lower reactivity compared to other isocyanates like chloroacetyl isocyanate allows for controlled, stepwise functionalization of MOFs []. This characteristic enables the creation of sophisticated architectures like core-shell and Matryoshka structures by exploiting the differing reaction rates of various isocyanates within a single MOF. Essentially, the slower reaction kinetics of this compound allows it to react with the MOF framework after the more reactive isocyanates have already modified specific regions, leading to the desired multi-layered structure [].
Q2: What makes this compound suitable for solid-state synthesis using microwave technology?
A: this compound's suitability for solid-state synthesis using microwave technology stems from its ability to participate in rapid reactions under solvent-free conditions []. This characteristic aligns well with the principles of green chemistry, as it minimizes solvent waste and reduces reaction times. Microwave irradiation further accelerates the reaction by providing efficient heating, leading to the formation of N-heterocyclic-N′-aryl ureas in a matter of minutes with high yields []. This approach highlights the potential of this compound in developing efficient and sustainable synthetic methodologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


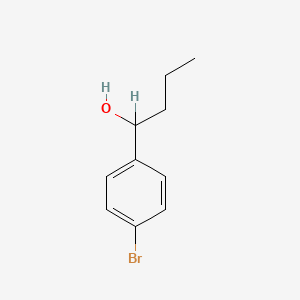
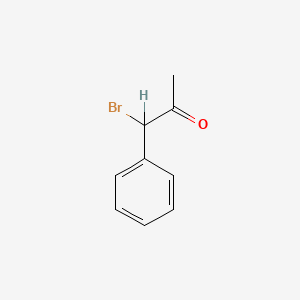
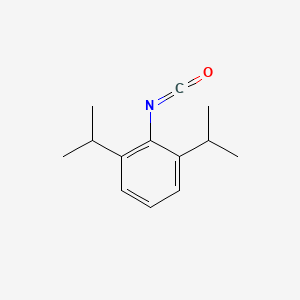

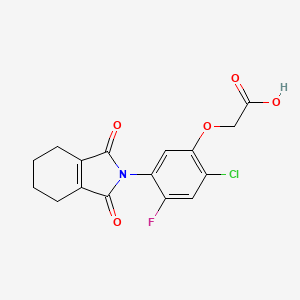
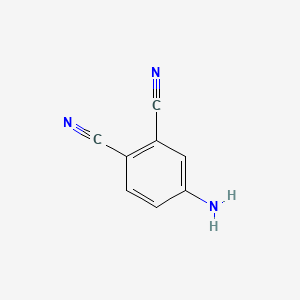
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)







